Cas no 1274948-07-0 (MJAOGDUAQODTCS-WQGAEACMSA-N)

MJAOGDUAQODTCS-WQGAEACMSA-N Chemical and Physical Properties
Names and Identifiers
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- (1E)-N-[(thiophen-2-yl)methyl]-1-{[(thiophen-2-yl)methyl]imino}-1H-inden-3-amine hydrochloride
- N-(thiophen-2-ylmethyl)-3-(thiophen-2-ylmethylimino)inden-1-amine;hydrochloride
- (1-(1-Aza-2-(2-thienyl)ethylidene)inden-3-yl)(2-thienylmethyl)amine hydrochloride
- MJAOGDUAQODTCS-WQGAEACMSA-N
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- MDL: MFCD01114515
- Inchi: 1S/C19H16N2S2.ClH/c1-2-8-17-16(7-1)18(20-12-14-5-3-9-22-14)11-19(17)21-13-15-6-4-10-23-15;/h1-11,20H,12-13H2;1H/b21-19+;
- InChI Key: MJAOGDUAQODTCS-UXJRWBAGSA-N
- SMILES: Cl.S1C=CC=C1CNC1=C/C(/C2C=CC=CC1=2)=N\CC1=CC=CS1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 474
- Topological Polar Surface Area: 80.9
MJAOGDUAQODTCS-WQGAEACMSA-N Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-7244-20MG |
(1E)-N-[(thiophen-2-yl)methyl]-1-{[(thiophen-2-yl)methyl]imino}-1H-inden-3-amine hydrochloride |
1274948-07-0 | >90% | 20mg |
£76.00 | 2023-04-19 | |
Key Organics Ltd | MS-7244-1MG |
(1E)-N-[(thiophen-2-yl)methyl]-1-{[(thiophen-2-yl)methyl]imino}-1H-inden-3-amine hydrochloride |
1274948-07-0 | >90% | 1mg |
£37.00 | 2025-02-08 | |
abcr | AB162011-10g |
(1-(1-Aza-2-(2-thienyl)ethylidene)inden-3-yl)(2-thienylmethyl)amine hydrochloride; . |
1274948-07-0 | 10g |
€482.50 | 2024-06-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624617-2mg |
N-(thiophen-2-ylmethyl)-1-((thiophen-2-ylmethyl)imino)-1H-inden-3-amine hydrochloride |
1274948-07-0 | 98% | 2mg |
¥495.00 | 2024-08-09 | |
abcr | AB162011-5 g |
(1-(1-Aza-2-(2-thienyl)ethylidene)inden-3-yl)(2-thienylmethyl)amine hydrochloride |
1274948-07-0 | 5g |
€377.50 | 2023-05-08 | ||
Key Organics Ltd | MS-7244-50MG |
(1E)-N-[(thiophen-2-yl)methyl]-1-{[(thiophen-2-yl)methyl]imino}-1H-inden-3-amine hydrochloride |
1274948-07-0 | >90% | 50mg |
£102.00 | 2025-02-08 | |
abcr | AB162011-5g |
(1-(1-Aza-2-(2-thienyl)ethylidene)inden-3-yl)(2-thienylmethyl)amine hydrochloride; . |
1274948-07-0 | 5g |
€377.50 | 2024-06-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624617-10mg |
N-(thiophen-2-ylmethyl)-1-((thiophen-2-ylmethyl)imino)-1H-inden-3-amine hydrochloride |
1274948-07-0 | 98% | 10mg |
¥809.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624617-25mg |
N-(thiophen-2-ylmethyl)-1-((thiophen-2-ylmethyl)imino)-1H-inden-3-amine hydrochloride |
1274948-07-0 | 98% | 25mg |
¥1428.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624617-1mg |
N-(thiophen-2-ylmethyl)-1-((thiophen-2-ylmethyl)imino)-1H-inden-3-amine hydrochloride |
1274948-07-0 | 98% | 1mg |
¥473.00 | 2024-08-09 |
MJAOGDUAQODTCS-WQGAEACMSA-N Related Literature
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
Additional information on MJAOGDUAQODTCS-WQGAEACMSA-N
Compound CAS No. 1274948-07-0: A Comprehensive Overview
The compound with CAS No. 1274948-07-0, also known as MJAOGDUAQODTCS-WQGAEACMSA-N, is a fascinating molecule that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of organic heterocyclic compounds, which are characterized by their complex ring structures containing atoms other than carbon, such as nitrogen or oxygen.
Recent studies have highlighted the biological activity of MJAOGDUAQODTCS-WQGAEACMSA-N, particularly in the context of its role as a potential drug candidate for treating various diseases. Researchers have explored its ability to interact with specific biological targets, such as enzymes and receptors, making it a promising lead compound in drug discovery efforts.
The synthesis of MJAOGDUAQODTCS-WQGAEACMSA-N involves a multi-step process that combines advanced organic chemistry techniques, including cross-coupling reactions and stereo-selective synthesis. These methods ensure the production of high-purity samples, which are essential for accurate characterization and biological testing.
From a structural standpoint, MJAOGDUAQODTCS-WQGAEACMSA-N exhibits a highly functionalized framework, featuring multiple substituents that contribute to its chemical reactivity and stability. Computational studies have revealed that these substituents play a critical role in modulating the compound's electronic properties, which in turn influence its interactions with biological systems.
One of the most intriguing aspects of this compound is its ability to exhibit selective binding to certain proteins, a property that has significant implications for therapeutic applications. For instance, preliminary experiments suggest that MJAOGDUAQODTCS-WQGAEACMSA-N could serve as an inhibitor for enzymes involved in disease pathways, potentially offering a novel approach to treating conditions such as cancer or neurodegenerative disorders.
In terms of physical properties, MJAOGDUAQODTCS-WQGAEACMSA-N demonstrates remarkable stability under various conditions, making it suitable for long-term storage and transportation. Its solubility profile has also been extensively studied, with findings indicating excellent solubility in common organic solvents, which is advantageous for formulation purposes.
The environmental impact of MJAOGDUAQODTCS-WQGAEACMSA-N is another area of active research. Scientists are investigating its biodegradability and potential toxicity to aquatic organisms, ensuring that its use aligns with sustainable practices and regulatory requirements.
Looking ahead, the future of MJAOGDUAQODTCS-WQGAEACMSA-N appears bright, with ongoing research aimed at optimizing its pharmacokinetic properties and exploring its efficacy in preclinical models. As our understanding of this compound continues to grow, it holds the promise of becoming an important tool in the fight against various diseases.
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